
Ampicillin
Vue d'ensemble
Description
L'ampicilline est un dérivé semi-synthétique de la pénicilline, appartenant à la classe des antibiotiques bêta-lactames. Elle est largement utilisée pour traiter diverses infections bactériennes causées par des bactéries à la fois Gram-positives et Gram-négatives. L'ampicilline a été découverte pour la première fois en 1958 et est depuis devenue une pierre angulaire dans le traitement des infections bactériennes en raison de son activité à large spectre et de son efficacité .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'ampicilline est généralement synthétisée par condensation catalytique enzymatique de deux matières premières clés : l'acide 6-aminopénicillanique et le chlorhydrate de d-phénylglycine méthylester. Cette méthode est préférée à la synthèse chimique traditionnelle en raison de sa plus grande sélectivité et de ses sous-produits moins nombreux .
Méthodes de production industrielle : Dans les milieux industriels, l'ampicilline est produite en utilisant une combinaison de procédés chimiques et enzymatiques. La voie enzymatique implique la réaction suspension-à-suspension, qui réduit le temps de condensation entre le noyau bêta-lactame et l'agent d'acylation . Cette méthode est avantageuse car elle évite les réactions complexes et les problèmes de purification associés à la synthèse chimique.
Analyse Des Réactions Chimiques
Oxidation Reactions of Ampicillin
This compound undergoes oxidation via multiple pathways, influenced by oxidizing agents and reaction conditions.
Biocatalytic Oxidation by Chloroperoxidase (CPO)
Chloroperoxidase (CPO) oxidizes this compound, producing fluorescent byproducts. The reaction exhibits pseudo-first-order kinetics with a rate constant of 0.103 min⁻¹ and achieves ~80% conversion within 1 hour . Oxidation products include chlorinated derivatives and lower molecular weight compounds, identified via HPLC-MS .
Table 1: Oxidation of this compound by CPO
Parameter | Value |
---|---|
Reaction Time | 20–60 minutes |
Conversion | ~80% |
Rate Constant | 0.103 min⁻¹ |
Fluorescence Max | 460 nm (emission) |
Oxidation by Alkaline Hexacyanoferrate(III) (HCF(III))
This compound reacts with HCF(III) in a 1:4 stoichiometry, following first-order kinetics with respect to the oxidant . The reaction involves free radicals and is influenced by ionic strength and pH. Fourier transform infrared (FTIR) analysis confirms structural changes in the products .
Hydroxyl Radical Degradation
Hydroxyl radicals oxidize this compound by adding to the carbonyl group of the β-lactam ring. Computational studies (DFT) predict a rate constant of 1.36 × 10¹¹ M⁻¹ s⁻¹ and identify degradation intermediates with higher toxicity than the parent compound .
Enzymatic Hydrolysis by TEM-1 β-Lactamase
TEM-1 β-lactamase catalyzes the hydrolysis of this compound’s β-lactam ring, a key mechanism of antibiotic resistance. The reaction involves rapid formation of an enzyme-substrate complex, followed by hydrolysis to produce aminopenicillin acid .
Table 2: Kinetic Parameters for TEM-1 β-Lactamase Hydrolysis
Parameter | Detail |
---|---|
Enzyme-Substrate Complex | Rapid formation (fast step) |
Hydrolysis Rate | Governed by β-lactamase activity |
Metal Ion Influence | Minimal (Ni²⁺, Hg²⁺, Cd²⁺) |
Synthetic Reactions: Formation of Metthis compound
This compound reacts with formaldehyde to form metthis compound , a cyclic aminal with a methylene group at C-10. NMR studies reveal two products: a stable cyclic aminal (δ H 4.82 ppm) and an exocyclic hemiaminal (δ H 5.57 ppm) .
Table 3: Reaction of this compound with Formaldehyde
Parameter | Detail |
---|---|
Primary Product | Cyclic aminal (stable) |
Secondary Product | Exocyclic hemiaminal (unstable) |
Stability | Cyclic aminal resists scavengers |
Secondary Hydrolysis
During enzymatic synthesis, this compound undergoes secondary hydrolysis due to aqueous conditions, leading to reduced yields. Seeded crystallization strategies mitigate this by selectively crystallizing this compound while it is synthesized, achieving >95% purity .
Physicochemical Oxidation
This compound undergoes partial oxidation (e.g., via HCF(III)) or complete mineralization (e.g., advanced oxidation processes), depending on conditions. Chlorinated byproducts are common intermediates .
Structural Insights Influencing Reactivity
This compound’s β-lactam ring and amino groups (e.g., –NH₃⁺) are critical for reactivity. DFT studies highlight hydrogen bonding and molecular electrostatic potential (MEP) patterns that influence interactions with oxidants or enzymes .
Key Structural Features
-
β-Lactam Ring : Primary site for hydrolytic or oxidative attack.
-
Amino Groups : Enhance solubility and susceptibility to nucleophilic reactions.
-
Thermodynamic Stability : Affects reaction pathways (e.g., formaldehyde addition vs. hydrolysis).
Comparative Analysis of Reaction Pathways
This synthesis integrates diverse reaction pathways, emphasizing oxidation, enzymatic degradation, and synthetic modifications. Each pathway is characterized by distinct kinetics, intermediates, and implications for applications ranging from environmental monitoring to antibiotic resistance.
Applications De Recherche Scientifique
Clinical Applications
1.1 Indications for Use
Ampicillin is primarily indicated for treating infections caused by susceptible bacteria. Its effectiveness spans several conditions, including:
- Respiratory Infections: Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
- Gastrointestinal Infections: Used for infections caused by Escherichia coli and Salmonella species.
- Urinary Tract Infections (UTIs): Particularly useful against Proteus mirabilis and enterococci.
- Meningitis: Administered in cases of bacterial meningitis caused by sensitive organisms.
The minimum inhibitory concentrations (MICs) for key pathogens are as follows:
- E. coli: MIC = 4 mg/L
- S. aureus: MIC = 0.6-1 mg/L
- S. pneumoniae: MIC = 0.03-0.06 mg/L
- H. influenzae: MIC = 0.25 mg/L .
1.2 Resistance Patterns
Despite its efficacy, resistance to this compound has been documented, particularly among strains of E. coli and Salmonella. Studies indicate that resistance rates are notably high in zoonotic bacteria, which poses challenges for treatment in both humans and animals .
Veterinary Applications
This compound is also employed in veterinary medicine to treat infections in livestock and pets. It is approved for use in various animal species, including fish, where it helps manage bacterial diseases . The pharmacokinetics of this compound in animals demonstrate effective tissue distribution with significant absorption rates.
Innovative Formulations
Recent research has focused on enhancing the efficacy of this compound through novel formulations:
3.1 Nanoformulations
A study reported the synthesis of silver nanoparticles (AgNPs) using this compound, resulting in a compound with dual antibacterial properties. The this compound-silver nanoformulation (Amp-AgNps) exhibited significantly lower MIC values against multidrug-resistant bacteria compared to traditional this compound alone .
Bacterial Strain | MIC of this compound (µg/ml) | MIC of Amp-AgNps (µg/ml) |
---|---|---|
E. coli | 12–720 | 3–28 |
S. aureus | 12–720 | 9.375 |
Pseudomonas aeruginosa | Resistant | 20 |
Klebsiella pneumoniae | Resistant | 28.12 |
The enhanced antimicrobial activity of Amp-AgNps suggests potential applications in treating infections caused by resistant strains without promoting further resistance .
Case Studies and Research Findings
Several case studies have highlighted the clinical impact of this compound:
4.1 Clinical Microbiology Insights
Research published in clinical microbiology emphasizes the importance of using this compound judiciously to avoid resistance development while treating infections effectively .
4.2 Antimicrobial Resistance Surveillance
Data from the European Centre for Disease Prevention and Control (ECDC) show trends in antimicrobial resistance among zoonotic bacteria, illustrating the prevalence of this compound resistance across different regions and animal populations .
Mécanisme D'action
Ampicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycans, which weakens the bacterial structure and leads to cell lysis and death .
Comparaison Avec Des Composés Similaires
L'ampicilline est souvent comparée à d'autres antibiotiques bêta-lactames, tels que :
Amoxicilline : Similaire à l'ampicilline mais présente une meilleure absorption orale et est moins efficace contre la shigellose.
Méthicilline : Utilisé pour traiter les infections causées par le Staphylococcus aureus résistant à la pénicilline.
Carbenicilline : Efficace contre Pseudomonas aeruginosa mais moins stable en milieu acide.
L'activité à large spectre de l'ampicilline et sa stabilité contre les bêta-lactamases la rendent unique parmi les antibiotiques bêta-lactames .
Activité Biologique
Ampicillin is a semi-synthetic penicillin antibiotic that is widely used for the treatment of various bacterial infections. It exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a vital component in the arsenal of antimicrobial therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, case studies, and recent research findings.
This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial autolytic enzymes, including autolysins . The bactericidal effect of this compound is particularly effective against actively dividing bacteria.
Mechanism Component | Description |
---|---|
Target | Penicillin-binding proteins (PBPs) |
Action | Inhibition of cell wall synthesis |
Result | Cell lysis and death of bacteria |
Pharmacokinetics
This compound is administered orally or parenterally, with varying absorption rates depending on the route. Studies have shown that oral absorption is approximately 23% with a peak plasma concentration (Cmax) of about 0.86 µg/mL and an area under the curve (AUC) of 1.80 µg × h/mL . The drug is widely distributed in body tissues, with the highest concentrations found in the liver and kidneys.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Absorption | 23% |
Cmax | 0.86 µg/mL |
AUC | 1.80 µg × h/mL |
Half-life | Approximately 0.75 hours |
Biological Activity Against Bacteria
This compound displays significant activity against a variety of bacterial strains. Its efficacy is measured by the minimum inhibitory concentration (MIC), which varies based on bacterial resistance mechanisms.
Recent Findings on this compound's Efficacy
A study reported that this compound's MIC ranged from 12 to 720 µg/mL for different strains, while nanoformulations combining this compound with silver nanoparticles (Amp-AgNps) showed enhanced antibacterial activity with MIC values between 3 and 28 µg/mL against multidrug-resistant bacteria . This suggests that nanoformulations could be a promising avenue for overcoming resistance.
Table 3: Comparative MIC Values
Bacterial Strain | MIC (µg/mL) |
---|---|
This compound | 12 - 720 |
Amp-AgNps | 3 - 28 |
Teratogenic Risks
A population-based study investigated the association between this compound use during pregnancy and congenital abnormalities. The results indicated no significant increase in major congenital defects except for a higher prevalence of cleft palate (odds ratio: 4.2) among mothers treated during critical gestational periods . This suggests that while caution is warranted, this compound may pose minimal teratogenic risks overall.
Resistance Patterns
Research has highlighted the emergence of multidrug-resistant strains, particularly among gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. These strains exhibit intrinsic resistance to this compound, necessitating ongoing surveillance and development of novel therapeutic strategies .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-NJBDSQKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate) | |
Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022602 | |
Record name | Ampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C) | |
Record name | Ampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Ampicillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Ampicillin interferes with an autolysin inhibitor., SINCE PENICILLIN HAS NO EFFECT ON EXISTING CELL WALLS, BACTERIA MUST BE MULTIPLYING FOR BACTERICIDAL ACTION OF PENICILLIN TO BE MANIFEST. /PENICILLINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin binding proteins located on the inner membrane of the bacterial cell wall. Penicillin binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Ampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products. | |
Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder, White crystalline powder or as white, needle-like crystals | |
CAS No. |
69-53-4 | |
Record name | Ampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ampicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C782967RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C, with decomposition, 208 °C | |
Record name | Ampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ampicillin exert its antibacterial effect?
A1: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [, ] PBPs are responsible for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H19N3O4S. It has a molecular weight of 349.41 g/mol. [, ]
Q3: Is there a spectroscopic method for quantifying this compound?
A3: Yes, a spectrophotometric method has been developed to quantify this compound Sodium. The method involves acetylation with acetic anhydride followed by reaction with imidazole and mercuric chloride to form a measurable mercaptide derivative at 325 nm. []
Q4: What is the stability of this compound under different conditions?
A4: this compound's stability can be affected by various factors. For instance, it degrades in the presence of acids, and certain degradation products can interfere with its quantification. [] Furthermore, its stability in different formulations and storage conditions is a crucial consideration for its efficacy. [, ]
Q5: Does this compound possess catalytic properties?
A5: While this compound itself is not known for catalytic properties, its interaction with bacterial enzymes like β-lactamases involves catalytic hydrolysis. [] Understanding the kinetics of this interaction is vital for combating antibiotic resistance.
Q6: Have computational methods been applied to this compound research?
A6: Yes, computational methods like molecular modeling have been employed to study this compound's interaction with drug delivery systems, such as carbon nanotubes. These studies aim to understand and optimize the binding characteristics for potential applications in targeted drug delivery. [] Additionally, QSAR models could be developed to predict the activity of this compound analogs based on their structural features. []
Q7: How do modifications to the this compound structure affect its activity?
A7: Modifications to the side chain of this compound can significantly impact its activity. For instance, introducing a lipophilic side chain generally increases its affinity for β-lactamases, potentially leading to increased resistance. [] Conversely, adding a polar or bulky group can decrease its affinity and potentially enhance its efficacy against resistant strains. []
Q8: What are some formulation strategies to improve this compound's stability and bioavailability?
A8: Different formulations, such as capsules, tablets, and esters, have been investigated to improve this compound's absorption and bioavailability. [] Research has focused on optimizing the rate of this compound transfer into solution from these various dosage forms. [] Further research explores the use of drug delivery systems, like collagen-polyurethane hydrogels coupled with metal-organic frameworks, to control the release of this compound, enhancing its efficacy and potentially reducing the required dosage. []
Q9: What is known about the pharmacokinetics of this compound?
A9: this compound is well-absorbed orally, and its pharmacokinetic profile has been studied extensively. [, ] Factors such as formulation, route of administration, and patient characteristics like renal function can influence its absorption, distribution, metabolism, and excretion. [, ] For example, simultaneous administration of this compound with certain cephalosporins can affect its penetration into cerebrospinal fluid. []
Q10: How does the dosage of this compound relate to its efficacy?
A10: Studies have shown that higher dosages of this compound, administered less frequently, can lead to higher drug concentrations in both serum and sputum, often exceeding the minimum inhibitory concentrations for common respiratory pathogens. [] This "pulse dosing" strategy has been found to improve clinical response and reduce relapse rates in patients with chronic bronchitis. []
Q11: What in vitro and in vivo models are used to study this compound's efficacy?
A11: Various in vitro and in vivo models are used to investigate this compound's efficacy. Cell-based assays assess its activity against different bacterial species. [, ] Animal models, like those using rabbits and rats, help understand its efficacy in treating infections like meningitis and cerebritis. [] Clinical trials evaluate its safety and efficacy in treating various bacterial infections in humans. [, , , ]
Q12: What are the primary mechanisms of resistance to this compound?
A12: The most prevalent resistance mechanism is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, , , , ] Another mechanism involves mutations in penicillin-binding proteins (PBPs), reducing this compound's binding affinity and therefore its efficacy. [, , ]
Q13: How does this compound resistance relate to other antibiotics?
A13: Cross-resistance is a significant concern with this compound. Exposure to sub-lethal doses can lead to the development of resistance not only to this compound but also to other classes of antibiotics. [] This highlights the importance of prudent antibiotic use and the need for novel therapeutic strategies to combat multidrug-resistant bacteria.
Q14: What is the safety profile of this compound?
A14: This Q&A focuses on the scientific aspects of this compound, excluding information related to drug side effects, interactions, or contraindications. For such information, please consult relevant medical resources or healthcare professionals.
Q15: What are some strategies to enhance this compound's delivery to specific targets?
A15: Researchers are exploring the use of nanotechnology, specifically carbon nanotubes, as potential drug delivery vehicles for this compound. This approach aims to improve drug targeting, bioavailability, and reduce off-target effects. [] Another strategy utilizes the conjugation of this compound with siderophores like pyoverdin, exploiting the bacterial iron uptake pathway to deliver the drug selectively into the target cells, particularly Pseudomonas aeruginosa. []
Q16: Are there any biomarkers associated with this compound efficacy?
A16: While the provided articles do not delve into specific biomarkers for predicting this compound efficacy, research in this area is crucial. Identifying biomarkers could help personalize treatment, monitor treatment response, and potentially predict resistance.
Q17: What analytical techniques are used to characterize and quantify this compound?
A17: Various analytical techniques are employed in this compound research. High-performance liquid chromatography (HPLC) is widely used for separating and quantifying this compound and its metabolites in biological samples like serum and aqueous humor. [] Spectrophotometry is another valuable method for determining this compound concentration, particularly in the presence of degradation products. [] Additionally, microbiological assays are used to determine the Minimum Inhibitory Concentration (MIC), a key parameter for assessing antibiotic susceptibility. [, ]
Q18: What are the environmental concerns associated with this compound?
A18: This Q&A focuses on the scientific aspects of this compound based on the provided research. For information on the environmental impact and degradation of this compound, please consult relevant environmental science resources.
Q19: What factors influence this compound's dissolution and solubility?
A19: The dissolution rate and solubility of this compound can vary depending on the formulation. [] Studies have shown significant differences in the rate of this compound transfer into solution from various dosage forms, including capsules and tablets. [] Optimizing dissolution and solubility is crucial for achieving desired bioavailability and therapeutic efficacy.
Q20: How are analytical methods for this compound validated?
A20: Validating analytical methods for this compound is essential to ensure accuracy, precision, and specificity. [] This involves establishing the linearity of detection, accuracy, and precision within a specified range. [] Proper validation ensures reliable and reproducible results, crucial for research and clinical applications.
Q21: What measures ensure this compound's quality and consistency?
A21: This Q&A focuses on the scientific aspects of this compound based on the provided research. For information on quality control and assurance procedures, please consult relevant pharmaceutical regulations and guidelines.
Q22: Can this compound elicit immunological responses?
A22: this compound, like other β-lactams, can elicit immunological responses, although these are less common than with some other antibiotic classes. [] Further research is necessary to fully understand the immunogenicity of this compound and develop strategies to mitigate any potential adverse effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.